6-Chloroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
6-Chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 957035-24-4 . It has a molecular weight of 189.04 . It is a pyridine derivative and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C7H6Cl2N2 . The InChI code for this compound is 1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 189.04 .
Scientific Research Applications
Chemical Synthesis
6-Chloroimidazo[1,2-a]pyridine hydrochloride is utilized in the synthesis of various polychlorinated imidazo[1,2-α]pyridines, which are analogs of chlorinated benzimidazoles. These compounds are obtained through condensation reactions and ion exchange processes to convert hydrobromide salts to hydrochloride salts, demonstrating its versatility in organic synthesis (Gudmundsson, Drach, & Townsend, 1997).
Medicinal Chemistry
This compound features prominently as a "drug prejudice" scaffold in medicinal chemistry. It is associated with a broad range of applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. The scaffold of imidazo[1,2-a]pyridine is instrumental in the development of new therapeutic agents and is represented in various marketed pharmaceutical preparations (Deep et al., 2016).
Coordination Polymers and Material Science
This compound is used in the creation of coordination polymers. These polymers, such as those constructed using ligands like 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, exhibit diverse structural forms, ranging from zero-dimensional complexes to one-dimensional coordination polymers. These materials can be further assembled into porous three-dimensional supramolecular frameworks, highlighting its potential in material science (Yin, Li, Yan, & Yong, 2021).
Photoluminescent and Magnetic Properties
The diverse applications of this compound extend to its use in studying photoluminescent and magnetic properties. Different dimensionalities in complexes containing this compound have been researched for their potential in photoluminescent and magnetic applications, underscoring its relevance in advanced materials research (Yin, Li, Yan, & Yong, 2021).
Antiviral Research
In the field of antiviral research, derivatives of this compound have been synthesized and evaluated for their anti-HBV (Hepatitis B Virus) activity. These studies are crucial in the ongoing development of new antiviral agents (Gerasi et al., 2020).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
6-Chloroimidazo[1,2-a]pyridine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to bind with specific enzymes, altering their activity and thus influencing various biochemical pathways. For instance, it can inhibit certain kinases, leading to changes in phosphorylation states of proteins, which in turn affects cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it can alter the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, resulting in altered biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical impact .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence biochemical processes. This compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes .
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDHZKWGTHQGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656983 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-24-4 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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